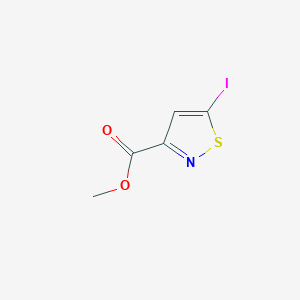

Methyl 2-amino-3-methoxy-3-methylbutanoate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves sustainable and innovative approaches. For instance, methylation of acetoin with dimethyl carbonate to produce 3-methoxybutan-2-one (MO) is described as a sustainable one-step process with improved process mass intensity and atom economy . This method could potentially be adapted for the synthesis of Methyl 2-amino-3-methoxy-3-methylbutanoate;hydrochloride by altering the starting materials and reaction conditions.

Molecular Structure Analysis

Vibrational spectroscopy and molecular docking studies have been used to analyze the molecular structure of a compound with a similar complex structure . The use of software like Gaussian03W and multiwfn for theoretical calculations and visualization of molecular properties such as electrostatic potential (ESP) maps, electron localization function (ELF) maps, and localized orbital locator (LOL) maps could be applied to Methyl 2-amino-3-methoxy-3-methylbutanoate;hydrochloride to gain insights into its molecular structure.

Chemical Reactions Analysis

The papers discuss the use of bio-based solvents in chemical reactions, such as the Friedel–Crafts acylation and N-alkylations, which could be relevant for understanding the reactivity of Methyl 2-amino-3-methoxy-3-methylbutanoate;hydrochloride . Additionally, the synthesis of indenopyrazoles and their role as tubulin polymerization inhibitors provide an example of how specific functional groups in a molecule can influence its biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds studied in the papers include solubility parameters, peroxide forming potential, and mutagenicity tests . These properties are crucial for assessing the safety and applicability of a compound like Methyl 2-amino-3-methoxy-3-methylbutanoate;hydrochloride in various contexts. The band gap energy and chemical shielding effects from NMR spectrum analysis are also discussed, which are important for understanding the electronic properties and stability of the compound .

Scientific Research Applications

Synthesis and Structural Insights

Synthetic Approaches and Derivatives : Research has been dedicated to the synthesis and resolution of amino acids and their derivatives, which are essential in the development of toxins and bioactive compounds. For instance, the preparation and structural elucidation of L-2-amino-5-arylpentanoic acids highlight their role as constituent amino acids in toxins, with specific methods outlined for their synthesis without harsh acid treatment (Shimohigashi et al., 1976). Similarly, the total synthesis of Adda, a unique C20 amino acid found in cyanobacterial hepatotoxins, showcases the complex pathways involved in creating bioactive compounds (Namikoshi et al., 1989).

Mechanistic Insights and Catalysis : The research also extends to mechanistic insights and the development of novel catalytic processes. For example, the unique catalytic activity of soluble tin metal salts in converting tetroses into new four-carbon-backbone α‐hydroxy acids (AHAs) has been reported, illustrating a biomass-related route toward their production, potentially useful in new polyester plastics (Dusselier et al., 2013).

Applications in Material Science and Biochemistry

Biopolymer Degradation : Direct degradation of biopolymers to their constituent acids and esters has been explored, with applications in recycling and sustainable material production. For instance, the degradation of poly[(R)-3-hydroxybutyric acid] to (R)-3-hydroxybutanoic acid and its methyl ester underlines the potential for converting biopolymers into valuable chemical feedstocks (Seebach et al., 2003).

Anticancer Drug Synthesis : The synthesis and characterization of amino acetate functionalized Schiff base organotin(IV) complexes have been investigated for their potential as anticancer drugs. This research delves into the structural aspects and cytotoxicity studies of these compounds, providing a foundation for future drug development (Basu Baul et al., 2009).

Safety And Hazards

properties

IUPAC Name |

methyl 2-amino-3-methoxy-3-methylbutanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-7(2,11-4)5(8)6(9)10-3;/h5H,8H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKFCFWYAQGLPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)OC)N)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2550277.png)

![1-(2-Methoxyphenyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2550279.png)

![[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride](/img/no-structure.png)

![3-([(2,2,2-Trifluoroethyl)amino]sulfonyl)benzoic acid](/img/structure/B2550289.png)